3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one” is a flavonoid-like structure based on the 2H-chromen-2-one backbone. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .

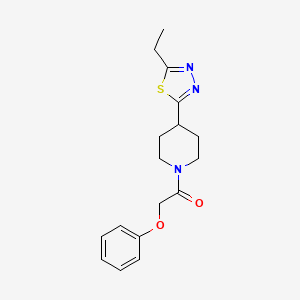

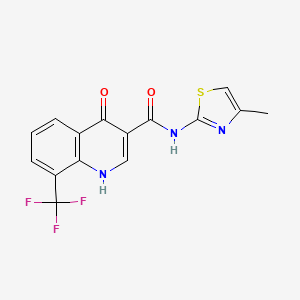

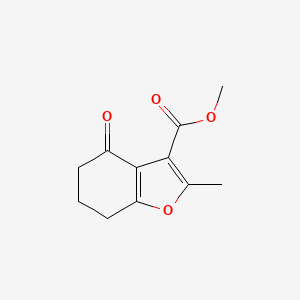

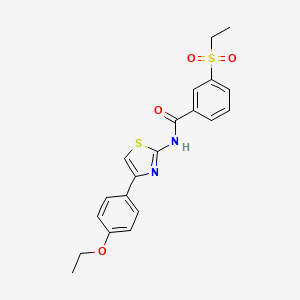

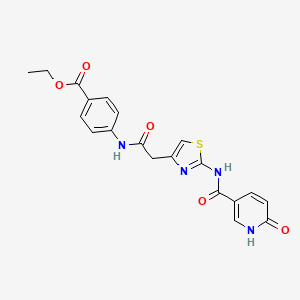

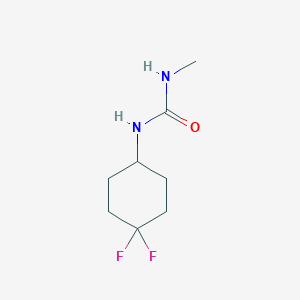

Molecular Structure Analysis

The molecular structure of this compound would likely show a chromen-2-one backbone with various substitutions at the 3, 4, and 7 positions. The 2,4-dimethoxyphenyl group would be attached at the 3-position, a methyl group at the 4-position, and a 2-methylallyl group at the 7-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Crystal Structure Analysis

Crystal structure analysis of related chromone derivatives reveals detailed insights into their molecular configurations, intermolecular interactions, and potential for forming complex structures. For instance, the study of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provides information on its dimeric structure, crystallization, and hydrogen bonding patterns (I. Manolov, M. Ströbele, & H. Meyer, 2008). Such analyses are crucial for understanding the structural basis of biological activity and designing molecules with enhanced properties.

Antioxidant and Scavenging Activities

Compounds related to chromones and xanthones are known for their antioxidant properties. Research on novel chromone and xanthone derivatives has demonstrated their potential in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), with some compounds showing improved activity compared to existing analogues (C. Proença et al., 2016). This property is significant for developing therapeutic agents against oxidative stress-related diseases.

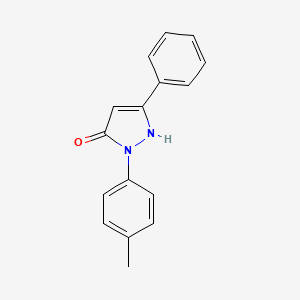

Antimicrobial and Antihyperglycemic Activities

Synthesis and evaluation of coumarin derivatives containing pyrazole and indenone rings have highlighted their potential as potent antioxidant and antihyperglycemic agents. Some synthesized compounds exhibited significant DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Additionally, in vivo tests on adult Wistar rats showed a significant decrease in glucose concentration, indicating their utility in managing diabetes (R. Kenchappa et al., 2017).

Photochemical Properties

The photochromism of chromene crystals has been investigated, revealing a new property of chromenes under light exposure. This study provides insights into the potential applications of chromenes in photoresponsive materials and optical storage devices (J. Hobley et al., 2000).

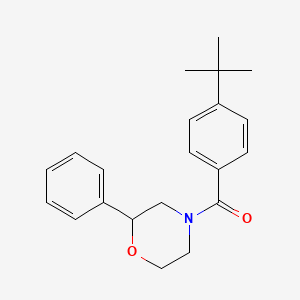

Synthesis and Application in Coordination Chemistry

Research on the synthesis of chromen-2-one derivatives and their complexes with metals such as palladium (II) and platinum (II) has been conducted to explore their structural characteristics and biological activities. These studies contribute to the development of new materials and catalysts in coordination chemistry (P. Kavitha & K. Reddy, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-20(17)11-16)18-9-6-15(24-4)10-19(18)25-5/h6-11H,1,12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUYTNAKCJRVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)

![1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)

![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)